Cas no 82238-92-4 (1-(Naphthalen-1-yl)pyrrolidine)

1-(Naphthalen-1-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring attached to the 1-position of a naphthalene moiety. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The compound exhibits strong electron-donating characteristics due to the nitrogen lone pair in the pyrrolidine ring, enhancing its utility as a ligand or intermediate in catalytic systems. Its rigid naphthalene backbone provides stability, while the pyrrolidine group offers flexibility for further functionalization. The compound is particularly useful in the development of fluorescent probes, organic semiconductors, and pharmaceutical intermediates. Its well-defined structure and reactivity profile make it a reliable building block for complex molecular architectures.
1-(Naphthalen-1-yl)pyrrolidine structure
82238-92-4 structure
Product Name:1-(Naphthalen-1-yl)pyrrolidine
CAS No:82238-92-4
MF:C14H15N
MW:197.275603532791
MDL:MFCD06659032
CID:654209
PubChem ID:10797995
Update Time:2025-07-02

1-(Naphthalen-1-yl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(Naphthalen-1-yl)pyrrolidine
    • 1-(1-NAPHTHYL)PYRROLIDINE
    • 1-NAPHTHALEN-1-YL-PYRROLIDINE
    • 1-(1-naphthalenyl)Pyrrolidine
    • 1-naphthalen-1-ylpyrrolidine
    • 1-(naphth-1-yl)pyrrolidine
    • 1-(N-Pyrrolidinyl)naphthalene
    • 1-[1]naphthyl-pyrrolidine
    • 1-pyrrolidinonaphthalene
    • N-(1-naphthyl)pyrrolidine
    • Pyrrolidine,1-(1-naphthalenyl)
    • 1-(1-Naphthalenyl)pyrrolidine (ACI)
    • AC-5477
    • AKOS006283427
    • AS-77224
    • naphthylpyrrolidine
    • JHHPTRUOSXHCEF-UHFFFAOYSA-N
    • D94794
    • CS-0155979
    • SCHEMBL1876619
    • 82238-92-4
    • DTXSID10445009
    • MDL: MFCD06659032
    • Inchi: 1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2
    • InChI Key: JHHPTRUOSXHCEF-UHFFFAOYSA-N
    • SMILES: C1C=C2C=CC=C(C2=CC=1)N1CCCC1

Computed Properties

  • Exact Mass: 197.12000
  • Monoisotopic Mass: 197.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.107
  • Boiling Point: 348 ºC
  • Flash Point: 149 ºC
  • PSA: 3.24000
  • LogP: 3.50500

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1-(Naphthalen-1-yl)pyrrolidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  rt; 15 h, 110 °C
Reference
tert-amino effect in peri-substituted naphthalenes: syntheses of naphthazepine and naphthazonine ring systems
Foldi, Agota Anna; et al, Synlett, 2010, (14), 2109-2113

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Toluene ;  rt; 20 h, 100 °C
Reference
Nickel-Catalyzed Coupling of Fluoroarenes and Amines
Zhu, Feng; et al, Advanced Synthesis & Catalysis, 2013, 355(18), 3694-3702

Production Method 3

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Phosphorus oxychloride Solvents: Xylene ;  rt; 15 min, 90 °C
1.2 15 h, 110 °C; 110 °C → rt
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride Solvents: Water ;  rt
Reference
Metal-Free Synthesis of N-Aryl-Substituted Azacycles from Cyclic Ethers Using POCl3
La, Minh Thanh; et al, Journal of Organic Chemistry, 2019, 84(11), 6689-6696

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Bis(acetylacetonato)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: 1,4-Dioxane ;  rt → reflux
1.2 Solvents: tert-Butanol ;  0.5 h, reflux
1.3 Solvents: 1,4-Dioxane ;  reflux; reflux → rt
Reference
Facile Synthesis and Characterization of Naphthidines as a New Class of Highly Nonplanar Electron Donors Giving Robust Radical Cations
Desmarets, Christophe; et al, Journal of Organic Chemistry, 2006, 71(4), 1351-1361

Production Method 5

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Stannous chloride Solvents: Toluene ;  6 h, 110 °C; 110 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
Reference
Facile tin(II)-catalyzed synthesis of N-heterocycles from dicarboxylic acids and arylamines
Tran, Van Hieu; et al, Organic & Biomolecular Chemistry, 2022, 20(14), 2881-2888

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe2O3) ,  Copper oxide (Cu2O) ,  2252229-52-8 Solvents: Ethanol ,  Water ;  6 h, rt
Reference
Ultrafine hybrid Cu2O-Fe2O3 nanoparticles stabilized by hexaphenylbenzene-based supramolecular assemblies: a photocatalytic system for the Ullmann-Goldberg coupling reaction
Singh, Gurpreet; et al, Green Chemistry, 2018, 20(23), 5346-5357

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tin tetrachloride Solvents: Dichloromethane ;  15 min, 0 °C; 0.5 h, 0 °C; 12 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  25 °C
Reference
SnCl4 and SbCl5 promoted aromatization of enamines
Bigdeli, Mohammad Ali; et al, Tetrahedron Letters, 2007, 48(26), 4575-4578

Production Method 8

Reaction Conditions
1.1 Catalysts: Nickel monoxide ,  Copper oxide (Cu2O) Solvents: Xylene ;  24 h, reflux; reflux → rt
Reference
Development of a general non-noble metal catalyst for the benign amination of alcohols with amines and ammonia
Cui, Xinjiang; et al, Chemistry - A European Journal, 2013, 19(11), 3665-3675

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Water ;  60 min, 100 °C
Reference
Convenient aqueous synthesis of N-arylpyrrolidines under microwave irradiation
Li, Hongbo; et al, Huaxue Yanjiu Yu Yingyong, 2011, 23(7), 955-960

Production Method 10

Reaction Conditions
1.1 Reagents: Cesium hydroxide Solvents: Dimethyl sulfoxide ;  15 min, 120 °C
Reference
Scope and utility of CsOH·H2O in amination reactions via direct coupling of aryl halides and sec-alicyclic amines
Varala, Ravi; et al, Synlett, 2004, (10), 1747-1750

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: (SP-4-3)-Chloro-1-naphthalenylbis(triphenylphosphine)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  15 min, 110 °C
Reference
Nickel-Catalyzed Amination of Aryl Tosylates
Gao, Cai-Yan; et al, Journal of Organic Chemistry, 2008, 73(4), 1624-1627

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride ;  10 min, 7.8 bar, 190 °C
Reference
Solvent-free microwaves assisted amination of haloarenes by aromatic nucleophilic substitution
Petit, Alain; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Production Method 13

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium acetylacetonate ,  Imidazo[1,5-a]pyridinium, 2-(2,6-diethyl-4-methylphenyl)-5-[2,4,6-tris(1-methyle… Solvents: 1,4-Dioxane ;  30 min, rt; 24 h, 130 °C
Reference
Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with Amines
Chen, Wei; et al, ACS Catalysis, 2019, 9(9), 8110-8115

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetonitrile ;  8 h, reflux
Reference
Cycloaddition of Enamine and Iminium Ion Intermediates Formed in the Reaction of N-Arylpyrrolidines with T-HYDRO
Rao, Gunda Ananda; et al, Synlett, 2015, 26(16), 2231-2236

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 80 °C
Reference
Visible-Light-Mediated C(sp3)-H Thiocarbonylation for Thiolactam Preparation with Potassium Sulfide
Tan, Wei; et al, Chinese Journal of Chemistry, 2019, 37(12), 1234-1238

Production Method 16

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium hypophosphite ;  11 h, 160 °C
Reference
I2/NaH2PO2-mediated deoxyamination of cyclic ethers for the synthesis of N-aryl-substituted azacycles
Lin, Ying; et al, New Journal of Chemistry, 2021, 45(45), 21011-21014

Production Method 17

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ,  Tris(pentafluorophenyl)borane Solvents: Tetrahydrofuran ;  24 h, 180 °C
Reference
Synergistic Acid-Catalyzed Synthesis of N-Aryl-Substituted Azacycles from Anilines and Cyclic Ethers
Zhang, Zhenbei; et al, Organic Letters, 2016, 18(7), 1522-1525

Production Method 18

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Titanium tetrachloride Solvents: Dichloromethane ,  o-Xylene ;  rt; 14 h, 120 °C
Reference
Practical direct synthesis of N-aryl-substituted azacycles from N-alkyl protected arylamines using TiCl4 and DBU
Tran, Van Hieu; et al, Organic & Biomolecular Chemistry, 2020, 18(26), 5008-5016

Production Method 19

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Poly(4-vinylpyridine) (Ni-complexes with H2O, chlorides) ,  2984538-96-5 Solvents: Toluene ;  24 h, 80 °C
Reference
Overcoming the Low Reactivity of Aryl Chlorides: Amination via Reusable Polymeric Nickel-Iridium Dual Catalysis under Microwave and Visible Light
Sen, Abhijit; et al, ACS Catalysis, 2023, 13(19), 12665-12672

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Titanium tetrachloride Solvents: Dichloromethane
Reference
Aromatization of enamines using the TiCl4/Et3N reagent system
Srinivas, Gadthula; et al, Tetrahedron Letters, 2002, 43(15), 2785-2788

Production Method 21

Reaction Conditions
1.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

Production Method 22

Reaction Conditions
1.1 Solvents: Ethanol ,  Toluene
2.1 Reagents: Limonene
Reference
Synthesis of tertiary 1-naphthylamines via the enamine
Guinot, Stephane G. R.; et al, Dyes and Pigments, 1998, 36(4), 387-393

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Dichloromethane ;  1 h, rt
2.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

Production Method 24

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  Potassium osmate dihydrate Solvents: 1-Butanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
2.1 Reagents: Sodium periodate Solvents: Dichloromethane ;  1 h, rt
3.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

Production Method 25

Reaction Conditions
1.1 Reagents: Cerium trichloride Solvents: Diethyl ether ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: N-methylmorpholine N-oxide ,  Potassium osmate dihydrate Solvents: 1-Butanol ,  Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Sodium sulfite Solvents: Water ;  rt
3.1 Reagents: Sodium periodate Solvents: Dichloromethane ;  1 h, rt
4.1 Solvents: Acetic acid ,  Toluene ;  18 h, 110 °C
Reference
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C
Tatton, Matthew R.; et al, Chemical Communications (Cambridge, 2014, 50(77), 11314-11316

1-(Naphthalen-1-yl)pyrrolidine Raw materials

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(CAS:82238-92-4)1-(Naphthalen-1-yl)pyrrolidine
Order Number:A840283
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:49
Price ($):249.0/845.0
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Amadis Chemical Company Limited
(CAS:82238-92-4)1-(Naphthalen-1-yl)pyrrolidine
A840283
Purity:99%/99%
Quantity:1g/5g
Price ($):249.0/845.0
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